2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one
Overview
Description
2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one is a chemical compound that belongs to the family of imidazo[1,5-a]pyrimidin-4(1H)-ones. This compound has been extensively studied in scientific research for its potential applications in various fields, including medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one is not fully understood, but it has been shown to interact with various molecular targets in the body, including enzymes and receptors. It has been reported to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways. It has also been shown to interact with certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one have been extensively studied in scientific research. This compound has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been shown to modulate the activity of certain enzymes and receptors, which play a crucial role in cell signaling pathways. Additionally, this compound has been shown to exhibit neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one in lab experiments is its high potency and selectivity towards certain molecular targets. This makes it a useful tool for studying the biological pathways involved in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain in vivo experiments.
Future Directions
There are several future directions for the study of 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one. One potential direction is the development of more potent and selective analogs of this compound for use in drug discovery. Another direction is the study of the molecular mechanisms underlying its various biological activities, which may lead to the identification of new therapeutic targets. Additionally, the use of this compound in combination with other drugs may lead to the development of more effective treatments for various diseases.
Scientific Research Applications
2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one has been extensively studied in scientific research for its potential applications in various fields, including medicinal chemistry and drug discovery. This compound has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-methyl-6-propan-2-yl-1H-imidazo[1,5-a]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)10-11-5-8-12-7(3)4-9(14)13(8)10/h4-6,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFWQMNKTZEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CN=C2C(C)C)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515235 | |
Record name | 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one | |
CAS RN |
79899-02-8 | |
Record name | 2-Methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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